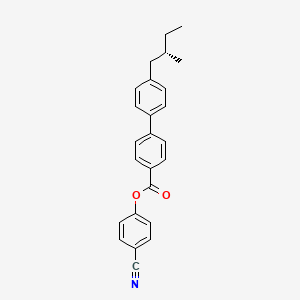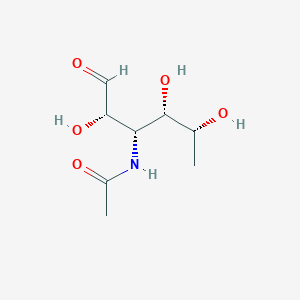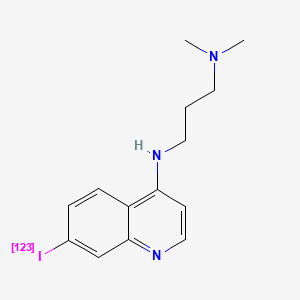![molecular formula C27H49N4O9P B15184808 [(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 101010-99-5](/img/structure/B15184808.png)
[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. Its structure suggests it may have significant biological activity, possibly as a pharmaceutical agent or a biochemical tool.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate likely involves multiple steps, including the formation of the oxolan ring, the attachment of the diethylamino group, and the phosphorylation of the hydroxyl group. Typical reaction conditions might include the use of protecting groups, specific catalysts, and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biochemical pathways or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity against specific targets.
Industry: In the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用機序
The mechanism of action of [(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate would depend on its specific interactions with biological molecules. Potential molecular targets could include enzymes, receptors, or nucleic acids, with pathways involving inhibition, activation, or modulation of these targets.
類似化合物との比較
Similar Compounds
Similar compounds might include other phosphorylated nucleosides or nucleotides, which share structural features and potential biological activities.
Uniqueness
[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate is unique due to its specific stereochemistry, functional groups, and potential biological activity. These features distinguish it from other compounds and may confer specific advantages in its applications.
特性
CAS番号 |
101010-99-5 |
|---|---|
分子式 |
C27H49N4O9P |
分子量 |
604.7 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C27H49N4O9P/c1-6-29(7-2)15-11-13-17-31(8-3,9-4)16-12-10-14-25(32)40-22-18-24(39-23(22)20-38-41(35,36)37)30-19-21(5)26(33)28-27(30)34/h19,22-24H,6-18,20H2,1-5H3,(H2-,28,33,34,35,36,37)/t22-,23+,24+/m0/s1 |
InChIキー |
BIZJUMFDLOEDFN-RBZQAINGSA-N |
異性体SMILES |
CCN(CC)CCCC[N+](CC)(CC)CCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1COP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C |
正規SMILES |
CCN(CC)CCCC[N+](CC)(CC)CCCCC(=O)OC1CC(OC1COP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


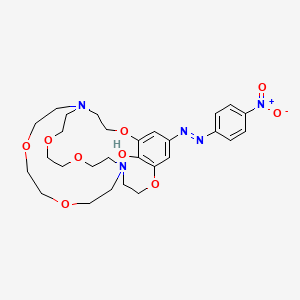
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
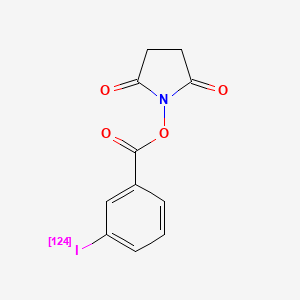
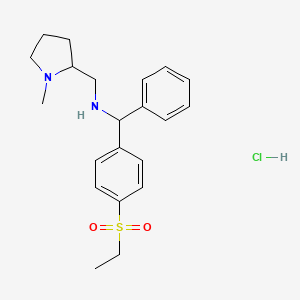
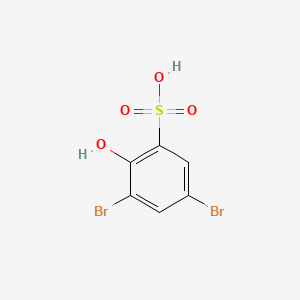
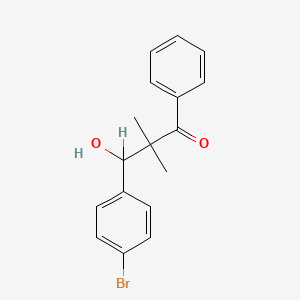
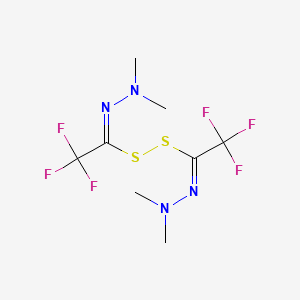
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
